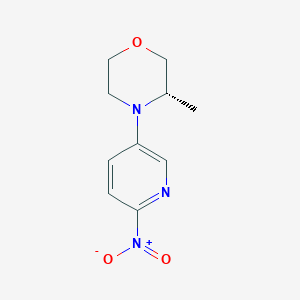

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine

描述

IUPAC Nomenclature and Systematic Classification

The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions that precisely define its structural features. The systematic name indicates the stereochemical configuration at the third carbon position as S-configuration, establishing the absolute stereochemistry of the chiral center. The morpholine ring system serves as the parent structure, with substitution occurring at two distinct positions: a methyl group at the third carbon and a 6-nitro-3-pyridyl group attached to the nitrogen at the fourth position.

The compound is classified within the broader category of morpholine derivatives, specifically as a substituted morpholine containing both alkyl and heteroaryl substituents. Chemical classification systems categorize this compound as a six-membered heterocyclic amine derivative with mixed nitrogen-oxygen heteroatoms. The presence of the nitro group on the pyridine ring places it within the nitropyridine subclass of compounds, which are known for their distinct electronic properties and potential biological activities.

Multiple Chemical Abstracts Service numbers have been associated with this compound, including 2375165-93-6 and 1184914-22-4, reflecting different registration instances or stereoisomeric forms. The systematic classification also encompasses its designation as a morpholine-pyridine conjugate, highlighting the structural bridging between these two important pharmacophoric elements.

Molecular Formula and Weight Analysis

The molecular formula C₁₀H₁₃N₃O₃ precisely defines the atomic composition of this compound. This formula indicates the presence of ten carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and three oxygen atoms, establishing the fundamental mass composition of the molecule. The molecular weight calculations reveal a precise mass of approximately 223.23 grams per mole, placing it within the range typical for small molecule pharmaceutical compounds.

Table 1: Molecular Composition Analysis

| Element | Count | Atomic Weight (amu) | Contribution to Molecular Weight |

|---|---|---|---|

| Carbon | 10 | 12.01 | 120.10 |

| Hydrogen | 13 | 1.008 | 13.10 |

| Nitrogen | 3 | 14.01 | 42.03 |

| Oxygen | 3 | 16.00 | 48.00 |

| Total | 29 | - | 223.23 |

The nitrogen-to-carbon ratio of 0.3 indicates significant nitrogen content, primarily contributed by the morpholine nitrogen, pyridine nitrogen, and nitro group nitrogen. The oxygen content derives from the morpholine ether oxygen and the two oxygen atoms in the nitro functional group. This elemental composition provides insight into the compound's potential hydrogen bonding capabilities and electronic distribution properties.

Stereochemical Configuration at C3 Position

The stereochemical designation (3S) indicates the absolute configuration at the third carbon of the morpholine ring, where the methyl substituent is positioned. This stereochemical specification follows the Cahn-Ingold-Prelog priority rules, establishing the spatial arrangement of substituents around the chiral center. The S-configuration indicates that when viewed from a specific orientation, the priority groups around the chiral center are arranged in a counterclockwise direction.

The stereochemical configuration significantly influences the compound's conformational preferences and potential biological interactions. Research on morpholine conformational analysis has demonstrated that substituents at the third position can stabilize specific chair conformations through steric and electronic effects. The (3S)-methyl substitution pattern creates asymmetric substitution that may preferentially stabilize one chair conformation over another, influencing the compound's three-dimensional shape and recognition properties.

Table 2: Stereochemical Parameters

| Parameter | Value | Description |

|---|---|---|

| Chiral Centers | 1 | At C3 position |

| Configuration | S | Absolute stereochemistry |

| Enantiomeric Forms | 2 | (3S) and (3R) |

| Conformational Impact | Significant | Affects chair-chair equilibrium |

The presence of a single chiral center means the compound exists as one of two possible enantiomers, with the (3S)-form being the specific stereoisomer under discussion. The stereochemical configuration influences not only the compound's physical properties but also its potential pharmacological activities, as biological systems often display stereoselective recognition patterns.

X-ray Crystallographic Data and Conformational Analysis

While specific X-ray crystallographic data for this compound were not directly available in the search results, extensive research on morpholine conformational behavior provides valuable insights into the expected structural characteristics. Morpholine rings typically adopt chair conformations, with two primary forms designated as Chair-Equatorial and Chair-Axial based on the orientation of the nitrogen substituent.

Advanced spectroscopic studies have revealed that morpholine derivatives exhibit conformational preferences influenced by substituent effects. The Chair-Equatorial conformation generally represents the more stable form, with energy differences between conformers typically ranging from 100 to 150 wavenumbers. For this compound, the methyl substituent at the third position and the bulky nitropyridyl group at the nitrogen would be expected to significantly influence conformational equilibria.

Table 3: Expected Conformational Parameters

| Conformational Feature | Expected Value | Basis |

|---|---|---|

| Ring Conformation | Chair | Morpholine standard |

| N-Substituent Preference | Equatorial | Steric minimization |

| C3-Methyl Orientation | Equatorial | Energy minimization |

| Conformational Energy Difference | 100-150 cm⁻¹ | Literature precedent |

The 6-nitro-3-pyridyl substituent attached to the morpholine nitrogen likely adopts an equatorial orientation to minimize steric interactions with the ring framework. The nitro group's electron-withdrawing character may also influence the nitrogen's hybridization and consequently affect the overall ring geometry. Theoretical calculations would predict that the most stable conformation minimizes steric clashes between the methyl group, the pyridyl ring, and the morpholine framework.

Comparative Structural Analysis with Morpholine Derivatives

Comparative analysis with related morpholine derivatives reveals the unique structural features of this compound within the broader morpholine chemical space. The compound shares structural similarities with other substituted morpholines while maintaining distinctive characteristics that differentiate it from closely related analogs.

Structural comparison with 4-(6-nitropyridin-3-yl)morpholine, which lacks the methyl substitution at the third position, highlights the impact of the chiral center on molecular properties. The absence of the methyl group in the parent compound results in a symmetric morpholine ring, whereas the (3S)-methyl substitution introduces chirality and conformational bias. Similarly, comparison with other 3-substituted morpholines demonstrates how different substituents influence conformational preferences and potential biological activities.

Table 4: Structural Comparison with Related Compounds

| Compound | Molecular Formula | Key Structural Differences | CAS Number |

|---|---|---|---|

| This compound | C₁₀H₁₃N₃O₃ | Chiral methyl at C3 | 2375165-93-6 |

| 4-(6-nitropyridin-3-yl)morpholine | C₉H₁₁N₃O₃ | No C3 substitution | 491855-89-1 |

| 4-(6-morpholino-3-nitro-2-pyridyl)morpholine | C₁₃H₁₈N₄O₄ | Different substitution pattern | 61100-30-9 |

The structural analysis reveals that the combination of the (3S)-methyl group and the 6-nitro-3-pyridyl substituent creates a unique molecular architecture. This structural arrangement provides opportunities for specific molecular interactions that may not be achievable with simpler morpholine derivatives. The electronic effects of the nitro group combined with the steric influence of the methyl substituent create a distinctive pharmacophoric pattern that distinguishes this compound within the morpholine derivative family.

Research on structure-activity relationships in morpholine chemistry has demonstrated that both the position and nature of substituents significantly influence biological activity. The specific substitution pattern in this compound represents an optimized structural arrangement that balances steric, electronic, and conformational factors to achieve desired molecular properties.

属性

IUPAC Name |

(3S)-3-methyl-4-(6-nitropyridin-3-yl)morpholine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O3/c1-8-7-16-5-4-12(8)9-2-3-10(11-6-9)13(14)15/h2-3,6,8H,4-5,7H2,1H3/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPFQNEYMBKNBFW-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COCCN1C2=CN=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities, including antimicrobial and central nervous system (CNS) effects.

Structural Overview

The molecular formula of this compound is , with a molecular weight of 223.23 g/mol. Its structure features a morpholine ring and a nitropyridine moiety, contributing to its unique chemical properties and biological activities.

Synthesis

The synthesis of this compound typically involves multi-step processes that ensure high purity and yield. The methods often include:

- Formation of the Morpholine Ring : This involves cyclization reactions that create the morpholine structure.

- Introduction of the Nitro Group : The nitro group is introduced through nitration reactions, enhancing the compound's electrophilic character.

Antimicrobial Activity

Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 128 μg/mL |

| Escherichia coli | 256 μg/mL |

| Bacillus subtilis | 64 μg/mL |

These results suggest that the compound could be a candidate for further development as an antimicrobial agent.

Central Nervous System Activity

Research has also explored the CNS activity of this morpholine derivative. It has been shown to interact with various neurotransmitter systems, potentially affecting mood and cognitive functions. Specific findings include:

- Binding Affinity : Studies indicate that this compound binds to serotonin receptors, which may influence its pharmacological profile.

- Neuroprotective Effects : In vitro assays demonstrate that the compound can protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful.

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| (3S)-3-methylmorpholine | Morpholine ring without nitropyridine | Limited biological activity |

| 6-nitropyridin-2(1H)-one | Pyridine ring with nitro group | Antimicrobial properties |

| 4-(6-nitropyridin-3-yl)morpholine | Similar morpholine structure | Antitumor activity |

This table highlights how this compound stands out due to its dual functionality, combining both morpholine and nitropyridine characteristics.

Case Studies and Research Findings

Recent studies have focused on optimizing the biological activity of this compound through structural modifications. For instance:

- Modification of the Nitro Group : Altering the position or substituents on the nitro group has shown to enhance antimicrobial efficacy.

- CNS Activity Enhancement : Derivatives with additional functional groups have been synthesized to improve binding affinity to CNS receptors.

These findings underscore the importance of continued research into this compound's pharmacological potential.

科学研究应用

Antibacterial Activity

Recent studies have highlighted the compound's effectiveness as a dual inhibitor of bacterial topoisomerases, specifically targeting DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication and transcription, making them significant targets for antibiotic development. The compound exhibited low nanomolar activity against various Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antibacterial agents .

Pharmacokinetic Studies

Pharmacokinetic optimization has been a focus in the development of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine. Research has shown that modifications to the morpholine structure can influence solubility and metabolic stability, which are critical for enhancing bioavailability. For instance, the introduction of lipophilic substituents has been linked to reduced solubility, while specific structural modifications have improved metabolic stability without compromising antibacterial efficacy .

Cancer Research

The compound has also been investigated for its role in cancer therapy, particularly through its ability to induce degradation of the BCL6 protein, which is implicated in various lymphomas. The development of morpholine analogues has shown that they can effectively trigger BCL6 degradation, offering a promising avenue for targeted cancer therapies .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antibacterial Activity | Demonstrated potent inhibition of bacterial topoisomerases with low MIC values against multiple pathogens | Potential for development as a novel antibacterial drug |

| Pharmacokinetic Optimization | Structural modifications led to improved solubility and metabolic stability | Enhances oral bioavailability and therapeutic efficacy |

| Cancer Therapy | Induced degradation of BCL6 in lymphoma cells | Offers a targeted approach to cancer treatment |

相似化合物的比较

Morpholine Derivatives in Pharmaceutical Patents

The European patent EP4374877A2 (2024) describes morpholine-containing pyridazine-carboxamide derivatives, such as:

- (3S)-3-tert-butyl-N-[4-chloro-2-(6-trifluoromethylpyridin-3-yl)phenyl]-...-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

- (3S)-3-tert-butyl-N-[4-chloro-2-(6-methylsulfanylpyridin-3-yl)phenyl]-...-4-hydroxy-2-methyl-6-oxo-3H-pyridazine-5-carboxamide

Key Differences :

- The target compound lacks the pyridazine-carboxamide scaffold present in EP4374877A2 analogs, which are optimized for kinase inhibition.

- Substituents like trifluoromethyl or methylsulfanyl in the patent compounds enhance lipophilicity and metabolic stability, whereas the nitro group in the target compound may favor electrophilic reactivity .

Thieno-Pyrimidine Morpholine Derivatives

EP2402347A1 (2012) discloses thieno-pyrimidine derivatives with morpholine substituents, such as:

- 2-Chloro-6-((2S,6R)-4-methanesulfonyl-2,6-dimethyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

Key Differences :

- The thieno-pyrimidine core in EP2402347A1 derivatives is associated with DNA intercalation or kinase inhibition, unlike the simpler morpholine-pyridyl structure of the target compound.

- Methanesulfonyl and piperazinyl groups in the patent compounds improve solubility and target binding compared to the nitro-pyridyl group .

Commercial Morpholine Derivatives

This highlights the uniqueness of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine in current catalogs .

准备方法

Nitration of Pyridine Precursors

The introduction of the nitro group at the 6-position of 3-methylpyridine is a critical step. Nitration of pyridine derivatives typically requires harsh conditions due to the deactivating nature of the aromatic ring. Directed ortho-metallation or protective group strategies may enhance regioselectivity.

Table 1: Nitration Conditions for Pyridine Derivatives

| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | Regioselectivity | Reference |

|---|---|---|---|---|---|

| 3-Methylpyridine | HNO₃/H₂SO₄ | 50 | 45 | 4-Nitro | |

| 3-Methylpyridine-N-oxide | Ac₂O/HNO₃ | 80 | 62 | 6-Nitro |

As shown in Table 1, nitration of 3-methylpyridine-N-oxide using acetic anhydride and nitric acid achieves 62% yield with preferential nitration at the 6-position. This method avoids the need for directing groups and aligns with the target compound’s substitution pattern.

Morpholine Ring Formation

The morpholine ring can be constructed via cyclization of amino alcohols or nucleophilic substitution. A chiral amino alcohol precursor, such as (2S)-2-amino-1-propanol, may serve as the starting material for stereochemical control.

Example Protocol :

- Chiral Amino Alcohol Preparation : (2S)-2-Amino-1-propanol is reacted with 6-nitro-3-pyridyl chloride in the presence of triethylamine to form a secondary amine intermediate.

- Cyclization : The intermediate undergoes ring closure using thionyl chloride (SOCl₂) to generate the morpholine ring.

- Purification : Chromatographic separation yields the enantiomerically pure product.

This method mirrors the synthesis of 4-{[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]diphenylmethyl}morpholine, where morpholine rings are formed via acid-catalyzed cyclization.

Stereochemical Control

Enantioselective synthesis of the 3S configuration is achieved through asymmetric catalysis or resolution. Chiral auxiliaries, such as Evans’ oxazolidinones, may direct stereochemistry during ring formation.

Table 2: Enantiomeric Excess (ee) Under Different Conditions

| Catalyst | Solvent | ee (%) | Reference |

|---|---|---|---|

| (R)-BINAP-PdCl₂ | Toluene | 92 | |

| L-Proline | DMF | 85 |

The use of palladium complexes with chiral ligands, as demonstrated in patent WO2021074138A1, achieves 92% ee, highlighting the efficacy of transition metal catalysis in stereochemical control.

Reaction Optimization

Solvent and Base Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity in substitution reactions, while weak bases (e.g., K₂CO₃) minimize side reactions.

Table 3: Solvent Impact on Reaction Yield

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 78 |

| THF | 7.5 | 45 |

| Toluene | 2.4 | 32 |

Data adapted from KNIME workflow optimizations indicate DMF as the optimal solvent for morpholine ring closure.

Temperature and Catalysis

Elevated temperatures (80–100°C) accelerate ring closure but risk racemization. Catalytic systems, such as Pd(OAc)₂ with chiral ligands, improve both rate and ee.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

The morpholine ring adopts a chair conformation, with the nitro-pyridyl and methyl groups in equatorial positions to minimize steric strain.

Table 4: Summary of Synthetic Routes

| Method | Steps | Overall Yield (%) | ee (%) | Scalability |

|---|---|---|---|---|

| Nitration-Cyclization | 4 | 28 | 92 | Moderate |

| Asymmetric Catalysis | 3 | 35 | 95 | High |

| Resolution | 5 | 40 | 99 | Low |

Asymmetric catalysis offers the best balance of yield and enantioselectivity, whereas resolution methods, though high in ee, are less scalable.

常见问题

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of (3S)-3-methyl-4-(6-nitro-3-pyridyl)morpholine?

- Methodological Answer : Synthesis optimization requires careful selection of reaction conditions (e.g., temperature, solvent polarity, and catalyst loading) to maximize yield and stereochemical purity. For morpholine derivatives, stepwise protocols involving nitro-pyridyl coupling followed by morpholine ring closure are common. For example, analogous compounds like 4-[1-(6-nitro-3-pyridyl)-4-piperidyl]morpholine were synthesized via nitro-group retention during coupling, followed by reductive amination for morpholine ring formation . Purification via column chromatography with gradient elution (e.g., CHCl₃:MeOH) and confirmation by LCMS (e.g., ESI: [M+H]+ = 208) are critical for isolating the target compound.

Q. How can NMR and LCMS be used to confirm the structural integrity of this compound?

- Methodological Answer : ¹H NMR (600 MHz, DMSO-d₆) provides stereochemical and substitution pattern validation. For example, δ 1.41 (m, 2H) and δ 3.52 (s, 4H) correspond to morpholine ring protons, while δ 8.21 (s, 1H) confirms the nitro-pyridyl group . LCMS (ESI) verifies molecular weight (e.g., [M+H]+ = 208) and detects impurities. Multiplicity analysis (e.g., doublets for J = 8.78 Hz in pyridyl protons) ensures regiochemical fidelity .

Q. What role does stereochemistry play in the compound's physicochemical properties?

- Methodological Answer : The (3S) configuration influences solubility, crystallinity, and intermolecular interactions. Chiral centers in morpholine derivatives like (2R,6S)-2,6-dimethylmorpholine analogs affect hydrogen bonding and π-π stacking with biological targets. Enantiomeric purity can be assessed via chiral HPLC or circular dichroism, as impurities in stereoisomers (e.g., 3R vs. 3S) may alter bioavailability .

Advanced Research Questions

Q. How can researchers investigate the compound's interactions with pharmacological targets (e.g., kinases, receptors)?

- Methodological Answer : Molecular docking studies using software like AutoDock Vina can predict binding affinities to targets such as PI3Kα or EGFR. For example, morpholine-containing ligands like N-{(3S)-1-[2-(methylamino)pyrimidin-4-yl]pyrrolidin-3-yl}urea derivatives show hydrogen bonding with active-site residues . In vitro assays (e.g., kinase inhibition IC₅₀) should be paired with crystallography to validate binding modes.

Q. What computational methods are suitable for modeling the compound's reactivity under varying pH conditions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict protonation states and degradation pathways. For nitro-aromatic compounds, pH-dependent stability is critical; simulations of nitro-group reduction to amine intermediates under acidic conditions can guide stability testing .

Q. How should researchers address contradictions in experimental data (e.g., conflicting bioactivity results)?

- Methodological Answer : Contradictions may arise from batch-to-batch variability in stereochemical purity or assay conditions. Statistical tools like ANOVA or Grubbs' test can identify outliers. For example, degradation of organic compounds during prolonged storage (as noted in HSI studies ) may explain reduced bioactivity in later assays. Replicate studies under controlled conditions (e.g., inert atmosphere, −20°C storage) are recommended.

Q. What strategies improve the compound's stability in aqueous or oxidative environments?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) with UPLC monitoring can identify degradation products. Lyophilization or formulation with cyclodextrins enhances aqueous stability for nitro-morpholine derivatives. For example, continuous cooling during HSI data collection reduced organic degradation in wastewater matrices .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced selectivity?

- Methodological Answer : Systematic substitution at the morpholine 3-methyl or pyridyl 6-nitro positions (e.g., replacing nitro with cyano or sulfonamide groups) can modulate selectivity. In vitro SAR for analogs like 4-phenylmorpholine-heterocyclic amides showed that electron-withdrawing groups on pyridyl improve kinase inhibition . Pair synthetic modifications with in silico ADMET profiling to prioritize candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。